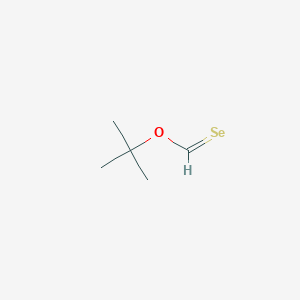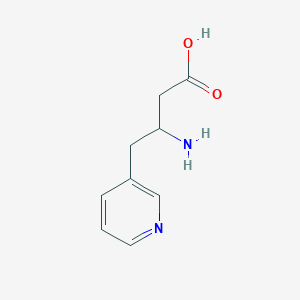
3-Amino-4-(pyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is a compound that belongs to the class of amino acids with a pyridine ring It is known for its unique structure, which includes an amino group and a pyridyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl typically involves the use of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions with pyridyl aluminum reagents . These methods provide high yields and are suitable for large-scale production.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high selectivity and reduced waste . The use of Raney® nickel as a catalyst in a stainless steel column is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and palladium catalysts . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridyl derivatives, and substituted amino acid derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl involves its interaction with specific molecular targets and pathways. The pyridyl group can bind to metal ions, influencing enzyme activity and receptor binding . The amino group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-L-alanine: This compound has a similar structure but differs in the position of the pyridyl group.
Pyrrolidine derivatives: These compounds share the pyridine ring but have different substituents and functional groups.
Uniqueness
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is unique due to its specific combination of an amino group and a pyridyl group on a butyric acid backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
InChI Key |
OODABKPTGCZGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)

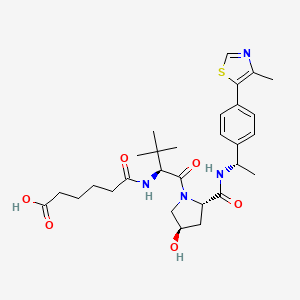
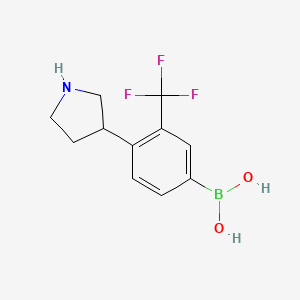



![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
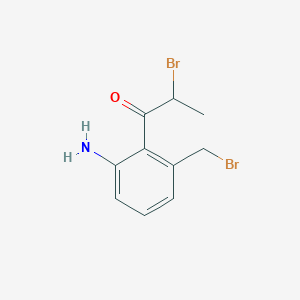
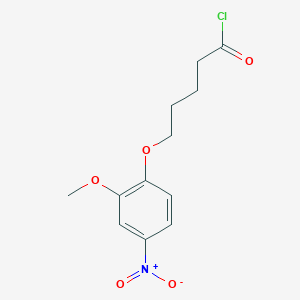
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
